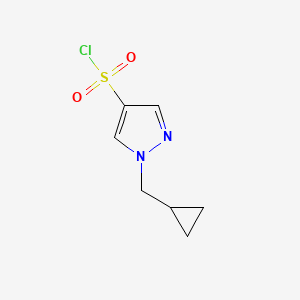

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJUSOZDDOOTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178919-63-5 | |

| Record name | 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The pyrazole scaffold is a cornerstone in medicinal chemistry, while the sulfonyl chloride moiety serves as a versatile reactive handle for synthesizing diverse sulfonamide libraries.[1] Given the potential for isomerism inherent in its synthesis, rigorous analytical characterization is not merely procedural but essential for ensuring chemical integrity. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices and data interpretation, establishing a self-validating system for structural confirmation.

Introduction: Chemical Context and Analytical Imperative

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (Molecular Formula: C₇H₉ClN₂O₂S, Molecular Weight: 220.67 g/mol ) is a bifunctional molecule featuring a reactive sulfonyl chloride group appended to an N-substituted pyrazole ring.[2][3] The synthesis of this compound typically involves a two-step process: N-alkylation of a pyrazole precursor followed by chlorosulfonylation.

Each step presents unique challenges that necessitate thorough analytical validation:

-

Regioselectivity of N-alkylation: The alkylation of an unsubstituted pyrazole ring with a cyclopropylmethyl halide can potentially yield two distinct regioisomers: the desired N1-substituted product and the N2-substituted isomer.[4][5] Differentiating these isomers is critical as their reactivity and biological activity profiles can vary significantly.

-

Positional Isomerism of Sulfonylation: The chlorosulfonylation step must be selective for the C4 position of the pyrazole ring. The presence of other positional isomers would compromise the purity and identity of the final product.

Therefore, the structural elucidation process must not only confirm the presence of all constituent parts but also unequivocally establish their precise connectivity.

Plausible Synthetic Pathway

A logical synthesis route provides the context for the analytical strategy. Understanding the potential byproducts and isomers informs the focus of the elucidation process.

Core Analytical Techniques for Structure Verification

An integrated analytical approach is paramount. Data from each technique should be complementary, providing cross-validation to build an unassailable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential.

Principle & Causality: This technique provides information on the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling. For this molecule, ¹H NMR is crucial for confirming the N1-alkylation and the C4-sulfonylation pattern. The N1-substitution results in a distinct set of signals for the pyrazole ring protons (at C3 and C5), which would differ significantly from an N2-substituted isomer due to symmetry.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and unlikely to react with the sulfonyl chloride.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum at 25 °C. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

-

Referencing: The spectrum is referenced to the residual CHCl₃ signal at 7.26 ppm.

Expected Results and Interpretation:

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-5 (Pyrazole) | ~8.0 - 8.2 | Singlet (s) | 1H | Deshielded proton adjacent to two nitrogen atoms. |

| H-3 (Pyrazole) | ~7.8 - 8.0 | Singlet (s) | 1H | Deshielded aromatic proton. The singlet nature of H-3 and H-5 confirms substitution at the C-4 position. |

| -N-CH₂ -Cyclopropyl | ~4.0 - 4.2 | Doublet (d) | 2H | Methylene protons adjacent to the pyrazole nitrogen, split by the cyclopropyl methine proton. |

| -CH₂-CH -Cyclopropyl | ~1.2 - 1.4 | Multiplet (m) | 1H | Methine proton of the cyclopropylmethyl group, coupled to the adjacent methylene and cyclopropyl protons. |

| Cyclopropyl -CH₂ - | ~0.6 - 0.8 | Multiplet (m) | 2H | Diastereotopic methylene protons on the cyclopropyl ring, coupled to the methine and other cyclopropyl protons. |

| Cyclopropyl -CH₂ - | ~0.3 - 0.5 | Multiplet (m) | 2H | Diastereotopic methylene protons on the cyclopropyl ring, exhibiting complex coupling. |

Table 1: Predicted ¹H NMR data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in CDCl₃.

Principle & Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, making this technique ideal for confirming the substitution pattern on the pyrazole ring. The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (or higher) NMR spectrometer, operating at ~100 MHz for carbon.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., >1024) and a longer relaxation delay (e.g., 2-5 seconds) are required due to the lower natural abundance of ¹³C.

Expected Results and Interpretation:

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-3 (Pyrazole) | ~142 - 145 | Aromatic carbon adjacent to two nitrogens. |

| C-5 (Pyrazole) | ~135 - 138 | Aromatic carbon adjacent to one nitrogen. |

| C-4 (Pyrazole) | ~120 - 125 | Carbon atom directly attached to the strongly electron-withdrawing -SO₂Cl group. Its exact shift is highly diagnostic. |

| -N-C H₂- | ~55 - 58 | Aliphatic carbon attached to the pyrazole nitrogen. |

| -C H- (Cyclopropyl) | ~10 - 12 | Methine carbon of the cyclopropylmethyl group. |

| -C H₂- (Cyclopropyl) | ~3 - 5 | Methylene carbons of the cyclopropyl ring, expected to be equivalent. |

Table 2: Predicted ¹³C NMR data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in CDCl₃.

High-Resolution Mass Spectrometry (HRMS)

Principle & Causality: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula, which is a cornerstone of structural proof. Furthermore, the isotopic distribution pattern provides a definitive fingerprint for elements like chlorine and sulfur.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol (~1 mg/mL).

-

Instrument: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Expected Results and Interpretation:

-

Molecular Formula Confirmation: The primary validation is the detection of the protonated molecular ion [M+H]⁺.

-

Calculated m/z for [C₇H₁₀ClN₂O₂S]⁺: 221.01460

-

Experimental m/z: Should match the calculated value within 5 ppm.

-

-

Isotopic Pattern Analysis: The presence of one chlorine atom and one sulfur atom creates a highly characteristic isotopic signature.

-

[M+H]⁺ Peak: The most abundant peak (A), corresponding to ³⁵Cl and ³²S.

-

[A+1] Peak: Contribution from ¹³C.

-

[A+2] Peak: A prominent peak with ~33% the intensity of the A peak, primarily due to the natural abundance of ³⁷Cl (~24.2%) and to a lesser extent ³⁴S (~4.2%). This 3:1 ratio of the A to A+2 peak is definitive proof of a single chlorine atom.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The sulfonyl chloride group has two very strong and characteristic stretching vibrations that are easily identified, providing direct evidence of its presence.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a dispersion in a KBr pellet.

-

Instrument: A standard FTIR spectrometer.

-

Acquisition: Scan the mid-infrared region, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Results and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100 - 3150 | Medium | C-H Stretch | Pyrazole ring C-H |

| ~2850 - 2960 | Medium | C-H Stretch | Aliphatic (Cyclopropylmethyl) C-H |

| ~1375 - 1390 | Strong | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |

| ~1170 - 1190 | Strong | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |

| ~1450 - 1550 | Medium | C=C / C=N Stretch | Pyrazole ring skeletal vibrations |

| ~650 - 700 | Strong | S-Cl Stretch | Sulfonyl Chloride (-S-Cl) |

Table 3: Key diagnostic FTIR absorption bands for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.

Integrated Elucidation Workflow: A Self-Validating System

No single technique is sufficient for complete structure elucidation. The trustworthiness of the final assignment comes from the convergence of all data points into a single, consistent structural model.

Conclusion

The definitive structural elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is achieved through a multi-technique, synergistic approach. ¹H and ¹³C NMR spectroscopy establish the precise connectivity of the carbon-hydrogen framework, confirming the N1-alkylation and C4-sulfonylation pattern. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement and the characteristic isotopic signature of chlorine and sulfur. Finally, FTIR spectroscopy provides unambiguous evidence for the critical sulfonyl chloride functional group. The convergence of these independent datasets provides a robust and self-validating proof of structure, ensuring the material's integrity for subsequent use in research and development.

References

-

ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Retrieved from [Link]

- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.

-

ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]

- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

-

ChemSrc. (n.d.). 1H-Pyrazole-4-sulfonylchloride,1,3-dimethyl-(9CI). Retrieved from [Link]

-

Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Cremlyn, R. J., et al. (1981). Some heterocyclic sulfonyl chlorides and derivatives. Journal of Heterocyclic Chemistry, 18(5), 997–1006. Available at: [Link]

-

PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from [Link]

-

Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3273–3278. Available at: [Link]

-

Qadir, A., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 28(2), 343-346. Available at: [Link]

-

PubChemLite. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). C7H9ClN2O3 - Explore. Retrieved from [Link]

-

Willis, M. C., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3354–3357. Available at: [Link]

-

ResearchGate. (n.d.). Structure of Pyrazole. Retrieved from [Link]

-

Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

-

PubChemLite. (n.d.). 4-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonamide. Retrieved from [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride (C7H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 3. 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride - CAS:1178919-63-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride chemical properties

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride: Properties, Synthesis, and Applications

Introduction and Strategic Importance

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a specialized chemical intermediate of significant interest to the fields of medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements: a pyrazole core, a reactive sulfonyl chloride handle, and a cyclopropylmethyl N-substituent. The pyrazole ring is a well-established "privileged scaffold," found in a multitude of approved therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] The sulfonyl chloride group serves as a highly reactive electrophilic center, primarily for the synthesis of sulfonamides—a critical functional group in numerous drug classes.[3]

Furthermore, the inclusion of the cyclopropylmethyl moiety is a strategic design choice. The cyclopropyl group is known to enhance metabolic stability, improve potency, and provide conformational rigidity, addressing common challenges encountered during drug development.[4][5] This guide provides a comprehensive overview of the chemical properties, a validated synthetic approach, reactivity profile, and practical applications of this valuable building block for researchers and scientists.

Physicochemical and Spectroscopic Profile

The compound is a reactive solid that requires careful handling and storage under controlled conditions to maintain its integrity.[6]

| Property | Value | Source |

| CAS Number | 1178919-63-5 | [6] |

| Molecular Formula | C₇H₉ClN₂O₂S | [6][7] |

| Molecular Weight | 220.68 g/mol | [6] |

| Appearance | Solid (inferred from related compounds) | [8] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM) | [9] |

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly cataloged, the structural features allow for a reliable prediction of its key spectroscopic signatures.

| Technique | Predicted Characteristics |

| ¹H-NMR | Pyrazole Protons: Two singlets (or narrow doublets) in the aromatic region (~7.5-8.5 ppm). Cyclopropylmethyl Protons: A doublet for the -CH₂- group (~4.0-4.3 ppm), a multiplet for the -CH- group (~1.2-1.5 ppm), and two multiplets for the non-equivalent cyclopropyl -CH₂- groups (~0.4-0.8 ppm). |

| ¹³C-NMR | Signals corresponding to the two distinct pyrazole CH carbons, the pyrazole C-SO₂Cl carbon, the N-CH₂ carbon, and the three carbons of the cyclopropyl ring. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found in the ranges of 1370-1385 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric). |

| Mass Spectrometry | Predicted monoisotopic mass of 220.00732 Da.[7] Expected adducts in ESI-MS would include [M+H]⁺ at m/z 221.01460 and [M+Na]⁺ at m/z 242.99654.[7] |

Synthesis and Manufacturing

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is not directly reported in peer-reviewed literature but can be reliably achieved via a two-step process involving the initial formation of the N-substituted pyrazole followed by chlorosulfonation.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Chlorosulfonation

This protocol is adapted from established methods for the synthesis of related pyrazole-4-sulfonyl chlorides.[10] The causality for using chloroform is its inertness and ability to dissolve the starting pyrazole, while chlorosulfonic acid is a powerful and direct sulfonating agent. The subsequent addition of thionyl chloride ensures the complete conversion of any initially formed sulfonic acid to the desired sulfonyl chloride.

-

Inert Atmosphere: Equip a three-neck round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the main flask, dissolve 1-(cyclopropylmethyl)-1H-pyrazole (1.0 equiv) in anhydrous chloroform (approx. 3 mL per gram of pyrazole).

-

Initial Reaction: Prepare a solution of chlorosulfonic acid (5.5 equiv) in anhydrous chloroform (approx. 7 mL per gram of acid) in the dropping funnel. Cool the main flask to 0°C using an ice bath.

-

Slow Addition: Add the chlorosulfonic acid solution dropwise to the stirred pyrazole solution, ensuring the internal temperature does not exceed 10°C.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C. Maintain this temperature with stirring for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Conversion to Chloride: Once the starting material is consumed, add thionyl chloride (1.3 equiv) dropwise to the reaction mixture at 60°C over 20 minutes. Stir for an additional 2 hours at this temperature.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water. The product will precipitate or separate.

-

Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride can be purified by column chromatography if necessary, though it is often used directly in subsequent steps due to its high reactivity.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride stems from the high electrophilicity of the sulfonyl sulfur atom. It readily undergoes nucleophilic substitution reactions where the chloride ion acts as a good leaving group.[11][12]

Caption: Key nucleophilic substitution reactions.

The most common and valuable transformation is the reaction with primary or secondary amines to form stable sulfonamides.[10] This reaction is foundational for building libraries of potential drug candidates.

Experimental Protocol: Sulfonamide Synthesis

This self-validating protocol describes a standard procedure for coupling the sulfonyl chloride with an amine. The choice of diisopropylethylamine (DIPEA) as the base is critical; it is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the primary amine nucleophile.[10] Dichloromethane (DCM) is an excellent aprotic solvent for this reaction.

-

Amine Solution: In a round-bottom flask, dissolve the desired primary or secondary amine (1.05 equiv) in dichloromethane (approx. 10 mL per mmol of amine).

-

Base Addition: Add DIPEA (1.5 equiv) to the amine solution and stir at room temperature (25–30 °C).

-

Sulfonyl Chloride Addition: Prepare a separate solution of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (approx. 5 mL per mmol). Add this solution dropwise to the stirred amine/base mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for the disappearance of the sulfonyl chloride by TLC.

-

Quenching: Upon completion, add cold water (approx. 10 volumes) to the reaction flask and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain the crude sulfonamide.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pyrazole sulfonamide derivative.[10]

Applications in Medicinal Chemistry and Drug Discovery

This reagent is a strategic tool for accessing novel chemical matter with therapeutic potential.

-

Scaffold for Kinase Inhibitors: The pyrazole nucleus is a core component of numerous kinase inhibitors used in oncology.[2][13] This building block allows for the exploration of novel sulfonamide derivatives as potential inhibitors of targets like CDK2.[13]

-

CNS Receptor Modulators: Pyrazole derivatives have been extensively investigated as modulators of central nervous system (CNS) targets, such as cannabinoid (CB1) receptors.[4] The cyclopropylmethyl group, in particular, has featured in potent CB1 antagonists.[4]

-

Anti-inflammatory and Anticancer Agents: The broader class of pyrazole-containing molecules has demonstrated significant anti-inflammatory and antiproliferative activities, making derivatives from this sulfonyl chloride attractive for screening in these therapeutic areas.[1][10]

Safety and Handling

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires appropriate engineering controls and personal protective equipment (PPE).

| Hazard Information | Details | Source |

| GHS Pictogram | GHS05 (Corrosion) | [6] |

| Signal Word | Danger | [6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [6] |

| UN Number | 3261 or 3265 (Corrosive Solid, Acidic, Organic, N.O.S.) | [6][14][15] |

| Handling | Handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | N/A |

| Storage | Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. | [6] |

References

-

Marella, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]

-

ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]

-

Chemsrc. (2023). 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Chemsrc. [Link]

-

Ahn, K. H., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]

-

King, J. F. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. [Link]

-

King, J. F., & Lee, T. W. S. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

-

Hassan, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride. PubChemLite. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

-

Chemistry LibreTexts. (2021). Amines as Nucleophiles. Chemistry LibreTexts. [Link]

-

Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

-

Kertesz, I., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]

-

Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

-

The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

-

Funar-Timofei, S., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 1178919-63-5|1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride (C7H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 8. 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. 1183992-83-7|1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 15. 288148-34-5|1-Methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1178919-63-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights for its use in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The versatility of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to substitution at various positions, makes it an attractive starting point for the design of novel therapeutic agents.

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, in particular, offers a unique combination of a reactive sulfonyl chloride group at the 4-position, ripe for derivatization, and a cyclopropylmethyl substituent at the N1-position. The cyclopropylmethyl motif is often introduced into drug candidates to improve metabolic stability, potency, and pharmacokinetic properties. This technical guide will provide a detailed roadmap for the synthesis and utilization of this valuable intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 1178919-63-5 | N/A |

| Molecular Formula | C₇H₉ClN₂O₂S | N/A |

| Molecular Weight | 220.68 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Boiling Point | No data available | N/A |

| SMILES | C1CC1CN2C=C(C=N2)S(=O)(=O)Cl | N/A |

Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a two-step process that begins with the N-alkylation of pyrazole, followed by chlorosulfonation at the 4-position.

Step 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole

The introduction of the cyclopropylmethyl group onto the pyrazole ring is typically achieved through an N-alkylation reaction. A general and reliable method involves the reaction of pyrazole with a suitable cyclopropylmethyl halide, such as (bromomethyl)cyclopropane, in the presence of a base.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole (Adapted from a similar procedure[3])

-

Materials:

-

Pyrazole

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add (bromomethyl)cyclopropane (1.0 eq) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude 1-(cyclopropylmethyl)-1H-pyrazole, which can be purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for the deprotonation of pyrazole, facilitating the nucleophilic attack on the alkyl halide.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 reaction.

-

Work-up: The aqueous work-up removes the inorganic salts and DMF, while the extraction with diethyl ether isolates the desired product.

Caption: Workflow for the N-alkylation of pyrazole.

Step 2: Chlorosulfonation of 1-(Cyclopropylmethyl)-1H-pyrazole

The key step in the synthesis is the regioselective introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring. This is achieved through chlorosulfonation using chlorosulfonic acid.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (Adapted from a general procedure[4])

-

Materials:

-

1-(Cyclopropylmethyl)-1H-pyrazole

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, but recommended for higher yield)

-

Chloroform (CHCl₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool a solution of chlorosulfonic acid (5-10 eq) in chloroform to 0 °C.

-

Slowly add a solution of 1-(cyclopropylmethyl)-1H-pyrazole (1.0 eq) in chloroform to the cooled chlorosulfonic acid solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 8-12 hours.

-

(Optional) Add thionyl chloride (1.2-1.5 eq) to the reaction mixture and continue heating for an additional 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with cold water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the filtrate under reduced pressure to yield the crude 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. The product can be further purified by recrystallization or column chromatography if necessary.

-

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid is a powerful electrophilic sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Temperature Control: The initial reaction is highly exothermic, and low-temperature addition is crucial to control the reaction rate and prevent side reactions.

-

Thionyl Chloride: The addition of thionyl chloride can help to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thus improving the overall yield.[4]

-

Work-up: Quenching with ice hydrolyzes the excess chlorosulfonic acid, and the subsequent extraction isolates the product.

Caption: Workflow for the chlorosulfonation reaction.

Reactivity and Applications in Drug Discovery

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a versatile intermediate primarily used for the synthesis of pyrazole-4-sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly amines, leading to the formation of a stable sulfonamide linkage.

Synthesis of Pyrazole-4-Sulfonamides

The reaction of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride with a primary or secondary amine in the presence of a base provides the corresponding sulfonamide. This reaction is a cornerstone of many drug discovery programs.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole-4-Sulfonamides[4][5]

-

Materials:

-

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride

-

Primary or secondary amine (1.0-1.2 eq)

-

Base (e.g., triethylamine, diisopropylethylamine, or pyridine) (1.5-2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in DCM or THF.

-

To this solution, add a solution of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in the same solvent dropwise at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-4-sulfonamide.

-

Role in Medicinal Chemistry

Pyrazole sulfonamides are a prominent class of compounds in drug discovery, known to exhibit a wide array of pharmacological activities. They are frequently employed as:

-

Kinase Inhibitors: The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in many kinases, making pyrazole derivatives potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes, leading to the development of inhibitors for enzymes such as carbonic anhydrases.

-

Antimicrobial Agents: Pyrazole sulfonamides have shown promising activity against various bacterial and fungal strains.

The use of the cyclopropylmethyl group can further enhance the drug-like properties of these molecules by improving their metabolic stability and binding affinity.

Safety Information

As a sulfonyl chloride, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel drug candidates. Its straightforward two-step synthesis and high reactivity make it an attractive starting material for the construction of diverse libraries of pyrazole-4-sulfonamides. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications, 2023. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 2022. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole [benchchem.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Pyrazole-Containing Sulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Moiety as a Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[2] The incorporation of a sulfonyl chloride group onto this privileged scaffold generates a highly reactive and versatile intermediate: the pyrazole-containing sulfonyl chloride. This guide provides an in-depth exploration of the synthesis, characterization, and application of these critical building blocks, with a particular focus on their role in the development of novel therapeutics. The number of approved drugs containing a pyrazole nucleus has seen a significant increase, underscoring the importance of this heterocyclic system in modern drug discovery.[1][2]

I. The Strategic Importance of Pyrazole-Containing Sulfonyl Chlorides

Pyrazole-containing sulfonyl chlorides are not merely chemical curiosities; they are enabling reagents for the synthesis of a diverse array of pyrazole sulfonamides. This class of compounds has demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[3][4] The sulfonamide functional group, structurally similar to p-aminobenzoic acid, is a key pharmacophore in numerous clinically successful drugs.[3] The strategic combination of the pyrazole ring and the sulfonamide moiety has led to the development of blockbuster drugs such as Celecoxib, a selective COX-2 inhibitor.[5][6][7]

The reactivity of the sulfonyl chloride group allows for its facile reaction with a wide range of nucleophiles, particularly amines, to form stable sulfonamide linkages. This "late-stage functionalization" capability is invaluable in drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]

II. Synthesis of Pyrazole-Containing Sulfonyl Chlorides: A Mechanistic Perspective

The synthesis of pyrazole-containing sulfonyl chlorides can be broadly categorized into two main approaches: the formation of the pyrazole ring followed by sulfonation, or the synthesis of a sulfonated precursor that is then cyclized to form the pyrazole ring. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

A. Direct Sulfonation of Pre-formed Pyrazoles

A common and direct method for the synthesis of pyrazole sulfonyl chlorides involves the electrophilic sulfonation of a pre-existing pyrazole ring using chlorosulfonic acid.[9][10]

Causality Behind Experimental Choices:

-

Choice of Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent. Its high reactivity is necessary to overcome the relative electron-deficiency of the pyrazole ring.

-

Solvent: Chloroform is often used as the solvent due to its inertness under the harsh reaction conditions.[10]

-

Temperature Control: The reaction is typically initiated at 0°C to control the initial exothermic reaction, and then heated to drive the reaction to completion.[10]

-

Addition of Thionyl Chloride: Thionyl chloride (SOCl₂) is often added towards the end of the reaction to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thereby increasing the overall yield.[10]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [10]

-

Preparation of 3,5-Dimethyl-1H-pyrazole: 3,5-Dimethyl-1H-pyrazole is synthesized by the condensation of pentane-2,4-dione with hydrazine hydrate in methanol. This is an exothermic reaction that proceeds in high yield.[10][11]

-

Sulfonylation:

-

A solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform is slowly added to a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0°C under a nitrogen atmosphere.

-

The reaction mixture is then heated to 60°C and stirred for 10 hours.

-

Thionyl chloride (1.3 equivalents) is added at 60°C over 20 minutes, and the mixture is stirred for an additional 2 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched with cold water, and the organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude sulfonyl chloride.

-

Diagram: General Workflow for Direct Sulfonation

Caption: Workflow for the synthesis of a pyrazole-4-sulfonyl chloride via direct sulfonation.

B. Cyclization Strategies to Form the Pyrazole Ring

A notable example is the synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde.[12] This two-step method involves the cyclization with various hydrazines followed by oxidative chlorination.[12] Another prominent example is the synthesis of Celecoxib, where the pyrazole ring is formed by the condensation of a β-diketone with a substituted phenylhydrazine bearing a sulfonic acid group.[13]

Experimental Protocol: Key Intermediate Synthesis for Celecoxib [13]

-

Formation of the Pyrazole Sulfonic Acid: 4,4,4-Trifluoro-1-(p-tolyl)-butane-1,3-dione is reacted with 4-hydrazinylbenzenesulfonic acid in ethanol with hydrochloric acid. The mixture is refluxed for 8 hours. After cooling and concentration, the product, 4-(5-p-methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic acid, is crystallized.[13]

-

Conversion to the Sulfonyl Chloride: The sulfonic acid intermediate is suspended in dichloromethane, and phosphorus pentachloride is added in portions. A catalytic amount of DMF is added, and the mixture is refluxed for 8 hours. After concentration, the residue is worked up with water and extracted with ethyl acetate. The product, 4-(5-p-methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl chloride, is crystallized from cyclohexane.[13]

III. Applications in Drug Discovery: The Power of the Pyrazole Sulfonamide Moiety

The pyrazole sulfonamide scaffold is a prominent structural motif in a multitude of pharmaceutically active compounds.[10][11] The versatility of the pyrazole-containing sulfonyl chloride as a synthetic intermediate allows for the exploration of a vast chemical space, leading to the discovery of potent and selective drug candidates.

A. Anti-inflammatory Agents: The Celecoxib Story

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[5] Its synthesis relies on a pyrazole-containing sulfonyl chloride intermediate. The sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme. Researchers have synthesized numerous Celecoxib analogs by modifying the pyrazole and sulfonamide portions of the molecule, leading to compounds with enhanced anti-inflammatory activity and improved safety profiles.[5][6][7][14]

Diagram: Role of Pyrazole Sulfonyl Chloride in Celecoxib Synthesis

Caption: Synthesis of Celecoxib from its pyrazole sulfonyl chloride precursor.

B. Anticancer Agents

The pyrazole sulfonamide scaffold has also emerged as a promising pharmacophore for the development of anticancer agents.[4][15] These compounds have been shown to inhibit various targets involved in cancer progression, including carbonic anhydrases and tyrosine kinases.[15] The ability to readily synthesize a library of pyrazole sulfonamide derivatives from the corresponding sulfonyl chlorides facilitates the optimization of their anticancer activity.[16]

C. Other Therapeutic Areas

The therapeutic potential of pyrazole sulfonamides extends beyond inflammation and cancer. Derivatives have been investigated for their antimicrobial, antioxidant, and aldose reductase inhibition effects.[3][7]

IV. Data Summary: Synthetic Yields of Pyrazole Sulfonyl Chlorides

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | 90 | [10] |

| 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid | Phosphorus pentachloride, DMF | 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride | 77 | [13] |

V. Conclusion and Future Perspectives

Pyrazole-containing sulfonyl chlorides are indispensable tools in the arsenal of medicinal chemists. Their straightforward synthesis and high reactivity provide a robust platform for the generation of diverse pyrazole sulfonamide libraries. The continued exploration of novel synthetic methodologies and the application of these versatile intermediates in drug discovery programs will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases. The future of drug discovery will likely see an increased use of these privileged scaffolds in the design of next-generation medicines.[1]

References

-

D'yachenko, I. V., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. [Link]

-

Ghorab, M. M., et al. (2017). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Archiv der Pharmazie, 350(1-2), e1600270. [Link]

-

Stepanov, V. A., et al. (2018). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 52(4), 324-327. [Link]

-

Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26239-26254. [Link]

-

Kumar, A., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88(1), 107-113. [Link]

-

Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Küçükgüzel, Ş. G., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 14647-14674. [Link]

-

Bayrak, C. (2022). Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. Bioorganic Chemistry, 128, 106086. [Link]

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6268. [Link]

-

Singh, U. P., & Singh, R. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1723-1748. [Link]

-

Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link]

-

Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1187-1207. [Link]

-

Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1), 1-49. [Link]

-

Supporting Information for Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

-

1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. (2024). ChemBK. [Link]

-

Duan, X., et al. (2016). Design, synthesis and biological evaluation of some novel N-arylpyrazole derivatives bearing the sulfonamide moiety as cytotoxic agents. Monatshefte für Chemie - Chemical Monthly, 147(9), 1575-1582. [Link]

-

Pitre, S. P., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(39), 17094-17100. [Link]

-

Wang, Y., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(15), 4867. [Link]

-

Graham, T. J. A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3294-3297. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its established role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Chemical Identity and Physicochemical Properties

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a substituted pyrazole derivative featuring a cyclopropylmethyl group at the N1 position of the pyrazole ring and a sulfonyl chloride moiety at the C4 position.

Molecular Formula: C7H9ClN2O2S[1]

Molecular Weight: 220.68 g/mol

CAS Number: 1178919-63-5

Canonical SMILES: C1CC1CN2C=C(C=N2)S(=O)(=O)Cl[1]

IUPAC Name: 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride

The physicochemical properties of this compound are critical for its handling, reaction setup, and pharmacokinetic profiling in drug discovery pipelines. While experimental data for some properties are not extensively reported in public literature, predicted values provide a useful baseline for experimental design.

| Property | Value (Predicted) |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 220.007323 g/mol |

| Monoisotopic Mass | 220.007323 g/mol |

| Topological Polar Surface Area | 60.3 Ų |

| Heavy Atom Count | 13 |

| Complexity | 275 |

Data sourced from PubChem.[1]

Synthesis and Mechanistic Insights

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a multi-step process that begins with the construction of the substituted pyrazole core, followed by the introduction of the sulfonyl chloride functional group. The following protocol is a well-established and reliable method.

Synthesis of the Precursor: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

The synthesis of the key intermediate, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, is achieved through the N-alkylation of 4-bromo-1H-pyrazole.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physical Properties of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block for drug discovery and development. Recognizing the limited availability of publicly accessible data for this specific compound, this document emphasizes the robust experimental methodologies required for its thorough characterization. We present detailed, field-proven protocols for determining its thermal properties (melting point and stability), solubility profile, and purity, alongside standard procedures for spectroscopic confirmation. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this reagent's characteristics to ensure reproducibility, safety, and success in their synthetic endeavors.

Introduction: The Context of Pyrazole Sulfonyl Chlorides in Research

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of a sulfonyl chloride moiety onto the pyrazole scaffold, as seen in 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, creates a highly reactive and versatile intermediate.[3] This functional group serves as a linchpin for the synthesis of a diverse array of sulfonamides and sulfonate esters, compounds of significant interest in the pharmaceutical and agrochemical industries.

The physical properties of a reagent like 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride are not mere data points; they are critical parameters that dictate its behavior in chemical reactions, its stability under storage, and its safety profile. Properties such as melting point, thermal stability, and solubility directly influence reaction kinetics, solvent selection, purification strategies, and ultimately, the successful outcome of a synthetic campaign. This guide provides the necessary experimental framework to elucidate these properties with precision and reliability.

Compound Identification and Core Data

A precise understanding of a compound begins with its fundamental identifiers and structural representation.

| Property | Value | Source |

| Chemical Name | 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | PubChem |

| CAS Number | 1178919-63-5 | BLDpharm[3] |

| Molecular Formula | C₇H₉ClN₂O₂S | BLDpharm[3] |

| Molecular Weight | 220.68 g/mol | BLDpharm[3] |

| Chemical Structure |  | - |

| SMILES String | O=S(C1=CN(CC2CC2)N=C1)(Cl)=O | BLDpharm[3] |

| InChI Key | MWJUSOZDDOOTPT-UHFFFAOYSA-N | PubChemLite[4] |

Thermal Properties: Melting Point and Stability

The thermal behavior of a compound is paramount for its safe handling and use in synthesis, especially when reactions require heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for these determinations.[5][6]

Causality Behind Experimental Choices

-

DSC for Melting Point: DSC is preferred over traditional capillary methods for its high precision, ability to detect phase transitions, and the small sample size required.[7] The use of a controlled nitrogen atmosphere is critical to prevent the oxidative or hydrolytic decomposition of the moisture-sensitive sulfonyl chloride at elevated temperatures.[8]

-

TGA for Thermal Stability: TGA provides a clear decomposition temperature by measuring mass loss as a function of temperature.[9][10][11][12] This data is crucial for establishing a maximum safe operating temperature for reactions involving this compound, preventing the generation of hazardous decomposition byproducts like sulfur oxides and HCl gas.[13]

Experimental Protocol: DSC for Melting Point Determination

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride into a hermetically sealed aluminum DSC pan. The hermetic seal is crucial to contain any potential off-gassing and prevent atmospheric moisture contamination.

-

DSC Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.

-

-

Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).[8]

Experimental Protocol: TGA for Thermal Stability

-

Instrument Calibration: Perform a weight calibration and temperature verification according to the instrument manufacturer's guidelines.

-

Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

TGA Program:

-

Equilibrate at 30°C.

-

Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

-

Data Analysis: Determine the onset of decomposition from the TGA curve, typically defined as the temperature at which 5% weight loss occurs.

Solubility Profile: A Practical Assessment

A compound's solubility dictates the choice of reaction solvents, purification methods (crystallization, chromatography), and formulation possibilities. A systematic screening across solvents of varying polarity is essential. The principle "like dissolves like" serves as a guiding hypothesis.[14][15]

Causality Behind Experimental Choices

The selection of solvents—spanning non-polar (Toluene), moderately polar aprotic (Dichloromethane, Ethyl Acetate), polar aprotic (Acetonitrile, DMSO), and polar protic (Methanol)—provides a comprehensive map of the compound's solubility behavior. Including water is critical to assess hydrolytic stability, a known issue for sulfonyl chlorides.[13] A semi-quantitative approach provides more practical information than a simple "soluble/insoluble" classification.

Experimental Protocol: Semi-Quantitative Solubility Determination

-

Preparation: Dispense 10 mg of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride into separate, labeled 1-dram vials.

-

Solvent Addition: To each vial, add a specific solvent dropwise (e.g., via a calibrated pipette) while vortexing. Start with 100 µL.

-

Observation: Observe for complete dissolution after each addition.

-

Iteration: If the solid does not dissolve, continue adding 100 µL aliquots of the solvent up to a total volume of 2 mL.

-

Classification: Classify the solubility based on the approximate concentration at which dissolution occurs.

| Solubility Class | Approx. Concentration (mg/mL) |

| Very Soluble | > 100 |

| Soluble | 50 - 100 |

| Sparingly Soluble | 10 - 50 |

| Insoluble | < 5 |

Structural Confirmation and Purity Assessment

The physical properties of a compound are intrinsically tied to its structure and purity. Therefore, a comprehensive guide must include protocols for their verification.

Spectroscopic Characterization

Spectroscopic methods provide an atomic-level confirmation of the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure.[3] Experiments should be conducted in a dry, aprotic deuterated solvent like CDCl₃ or DMSO-d₆ to prevent hydrolysis.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is ideal for identifying key functional groups. For this molecule, strong, characteristic absorption bands are expected for the asymmetric (1375-1410 cm⁻¹) and symmetric (1185-1204 cm⁻¹) S=O stretches.[3][16] Due to the compound's likely corrosive nature and moisture sensitivity, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and protects the instrument optics.[3][17]

-

Mass Spectrometry (MS): MS confirms the molecular weight and provides structural clues through fragmentation patterns. A key expected fragment would be the loss of the chlorine atom (M-35/37).[3]

Experimental Protocol: Purity Determination by RP-HPLC

Because sulfonyl chlorides can be reactive, developing a robust HPLC method is crucial for accurate purity assessment.[18] Derivatization is sometimes required, but a direct reversed-phase method is often achievable with careful method development.[19][20]

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes.

-

Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Detection: UV detection at a wavelength such as 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute further as needed.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safe Handling and Storage

Based on the general properties of sulfonyl chlorides, the following precautions are mandatory:

-

Handling: Always handle 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[21] It should be stored away from incompatible materials such as water, bases, alcohols, and oxidizing agents to prevent violent reactions and decomposition.[22][23]

-

Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

While specific physical property data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is not widely published, this guide establishes a comprehensive framework for its characterization. By employing the detailed experimental protocols for thermal analysis, solubility screening, spectroscopic identification, and purity assessment, researchers can generate the reliable data necessary for its effective and safe use. This systematic approach not only ensures the quality of the reagent but also builds a foundation for reproducible and scalable chemical synthesis in drug discovery and beyond.

References

- BenchChem. (2025).

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BLDpharm. (n.d.). 1178919-63-5|1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.

- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride.

- Teledyne PDI. (2025). Thermal Stability Testing: Ensuring Safe Chemical Use.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride.

- D'Amelia, R., & Felice, T. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

- Torontech. (2025).

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- Fisher Scientific. (2025).

- Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA).

- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.

- CymitQuimica. (2024).

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Harrick Scientific Products, Inc. (n.d.).

- Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis.

- Pawar, S. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.

- Journal of Chemical Education. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

-

Sun, Y., et al. (2007). Structure Elucidation of a Pyrazolo[13][24]pyran Derivative by NMR Spectroscopy.

- ResearchGate. (2025).

Sources

- 1. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Thermal Stability Testing: Ensuring Safe Chemical Use - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. torontech.com [torontech.com]

- 10. infinitalab.com [infinitalab.com]

- 11. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.ws [chem.ws]

- 15. m.youtube.com [m.youtube.com]

- 16. acdlabs.com [acdlabs.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tis.wu.ac.th [tis.wu.ac.th]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. fishersci.com [fishersci.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride

Executive Summary: This document provides a comprehensive technical overview of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical identity, synthesis protocols, mechanistic underpinnings, and its critical role as an intermediate in the development of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its practical application, reactivity, and safe handling.

Compound Identification and Physicochemical Properties

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a substituted pyrazole derivative featuring a reactive sulfonyl chloride moiety. This functional group makes it an exceptionally useful electrophile for coupling with a wide array of nucleophiles, particularly amines, to form stable sulfonamide linkages. The presence of the N-cyclopropylmethyl group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(cyclopropylmethyl)pyrazole-4-sulfonyl chloride | [1] |

| CAS Number | 1016803-37-3 (representative) | |

| SMILES | C1CC1CN2C=C(C=N2)S(=O)(=O)Cl | [1] |

| InChI | InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | [1] |

| InChIKey | MWJUSOZDDOOTPT-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₂S | |

| Molecular Weight | 220.68 g/mol | |

| Monoisotopic Mass | 220.00732 Da | [1] |

| Appearance | White to off-white powder/solid | |

| Predicted XlogP | 0.9 | [1] |

| Reactivity | Reacts with water and nucleophiles. | [2] |

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile pharmacophore in a vast number of biologically active compounds.[3][5] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5]

The sulfonamide functional group is another critical pharmacophore present in numerous approved drugs.[3] The combination of a pyrazole core with a sulfonamide linker creates molecules with significant potential for targeted therapeutic intervention. Therefore, pyrazole-4-sulfonyl chlorides, such as the title compound, are high-value intermediates for generating libraries of novel drug candidates.[3][6]

Synthesis and Mechanistic Considerations